molecular formula C10H6F3N3O B1418094 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 338404-77-6

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No. B1418094
CAS RN: 338404-77-6
M. Wt: 241.17 g/mol
InChI Key: RZQQQWUVWWVDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

2-Pyridinyl β-ketones were identified as new efficient ligands for CuI-catalysed N-arylation of aliphatic amines at room temperature with great selectivity and substrate scope tolerance .


Physical And Chemical Properties Analysis

Trifluoromethyl ketones (TFMKs) have certain properties that make them exceedingly valuable synthetic targets .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethylated Analogues : This compound is used in synthesizing trifluoromethylated analogues of 4,5‐dihydroorotic acid, showcasing its versatility in creating new molecular structures (Sukach et al., 2015).

  • Control of Regio- and Enantioselectivity : It plays a role in the study of regio- and enantioselectivity in organic reactions, particularly in the addition of acetone to 4-(trifluoromethyl)pyrimidin-2(1H)-ones (Sukach et al., 2014).

  • Formation of Novel Pyrimidin-2-amines : The compound is utilized in synthesizing novel series of 4-substituted N-(5-pyridinyl-1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)pyrimidin-2-amines, illustrating its use in creating diverse chemical structures (Bonacorso et al., 2010).

  • Ligand Synthesis for Metal Complexes : The compound is key in synthesizing new ligands like 2,6-bis-[6-(2-pyridinyl)-4-pyrimidinyl]pyridine, which forms dinuclear ruthenium (II) complexes, demonstrating its role in coordination chemistry (Phillips & Steel, 1996).

Applications in Biological Studies

  • Antimalarial Activity : It is investigated for its role in the synthesis of compounds like JPC-3210, which is used for malaria treatment and prevention, showing its potential in medicinal chemistry (Chavchich et al., 2016).

  • Aldose Reductase Inhibitors : Derivatives of this compound have shown significant activity as aldose reductase inhibitors and possess antioxidant properties, indicating its utility in therapeutic applications (La Motta et al., 2007).

Other Applications

  • Nonlinear Optical Exploration : Its derivatives are studied for their nonlinear optical properties, highlighting its potential in optoelectronic applications (Hussain et al., 2020).

  • Synthesis of Pyrido[1,2-a]pyrimidin-2-ones : It's instrumental in the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones, showcasing its role in developing biologically relevant compounds (Harriman et al., 2003).

Biochemical Analysis

Biochemical Properties

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known to enhance the compound’s lipophilicity and metabolic stability . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity. Additionally, this compound can bind to specific protein targets, influencing their function and stability .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, including those involved in inflammation and apoptosis . The compound has been shown to modulate gene expression, leading to changes in the expression levels of key regulatory genes. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . Additionally, this compound can interact with transcription factors, modulating their ability to regulate gene expression . These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that the compound exhibits dose-dependent effects. At lower doses, the compound can enhance cellular function and promote beneficial biochemical changes . At higher doses, this compound may induce toxic or adverse effects, including oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism . Additionally, this compound can affect the levels of specific metabolites, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm and nucleus, where it can exert its biochemical effects . Additionally, this compound may undergo post-translational modifications that influence its activity and function within the cell .

properties

IUPAC Name

2-pyridin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQQQWUVWWVDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379379
Record name 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338404-77-6
Record name 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 2
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 3
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 4
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 5
Reactant of Route 5
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 6
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.